西维美林亚砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

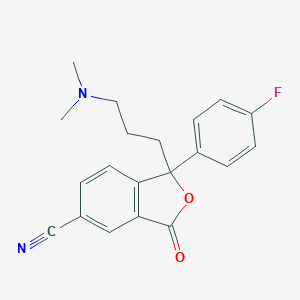

Cevimeline is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . It is used to treat dry mouth in people with Sjögren’s Syndrome .

Synthesis Analysis

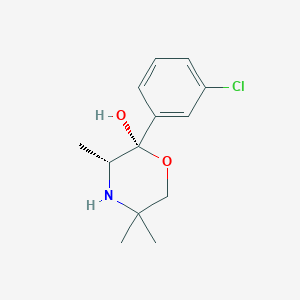

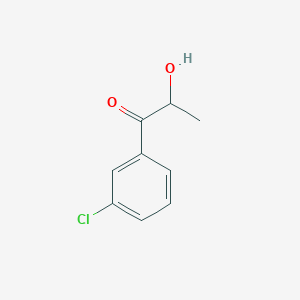

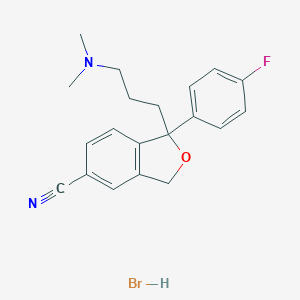

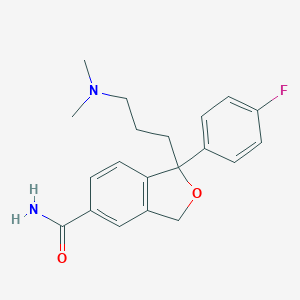

Cevimeline incubated with human liver microsomes was converted to its trans- and cis-sulfoxide forms . The sulfoxidation of cevimeline was inhibited by the addition of quinidine, triacetyloleandromycin (TAO), or cimetidine, representative inhibitors of cytochrome P450 (CYP) isozymes .Molecular Structure Analysis

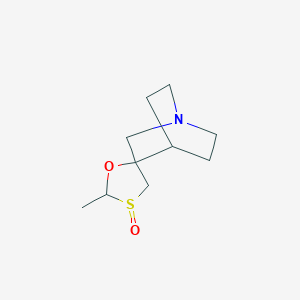

Cevimeline Sulfoxide contains total 33 bond(s); 16 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfoxide(s) .Chemical Reactions Analysis

Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .Physical and Chemical Properties Analysis

The molecular formula of Cevimeline Sulfoxide is C10H18ClNOS.1/2H2O. It has a molecular weight of 244.78. It is soluble in DMSO at 40 mg/mL and in water at 40 mg/mL .科学研究应用

神经药理学和认知功能

西维美林亚砜已被研究其对认知功能的潜在影响,特别是在阿尔茨海默病 (AD) 等神经退行性疾病的背景下。 研究表明,西维美林可能改善动物模型的认知缺陷,并可能影响 tau 病理,降低阿尔茨海默病患者脑脊液中淀粉样蛋白-β肽的水平 . 虽然尚未获得 FDA 批准用于 AD 治疗,但其神经药理学特性是认知增强和神经保护研究的有希望的领域。

治疗干燥综合征中的口干

西维美林亚砜在治疗口干(即口干)方面显示出希望,特别是在患有干燥综合征的患者中。 它是一种毒蕈碱受体激动剂,可以刺激正常和唾液腺功能受损的动物和人类的唾液分泌 . 临床试验已证明其在缓解口干症状方面的有效性,通过降低症状严重程度和增加唾液流量来改善患者的生活质量 .

唾液腺功能障碍

除了干燥综合征之外,西维美林亚砜可能对各种原因引起的唾液腺功能障碍有益。 这包括由头颈癌放射治疗引起的疾病,它可以帮助减轻由此产生的口干 . 其诱导唾液分泌和维持口腔健康的能力对于接受此类治疗的患者至关重要。

药理学研究

在药理学研究中,西维美林亚砜是研究毒蕈碱受体在唾液分泌和其他身体功能中作用的宝贵工具。 它对毒蕈碱 M3 受体的选择性激动作用使其成为理解胆碱能通路及其药理学操作的重要化合物 .

自身免疫性疾病管理

西维美林亚砜的应用扩展到影响外分泌功能的自身免疫性疾病的管理,例如干燥综合征。 通过刺激毒蕈碱受体,它有助于缓解与该疾病相关的症状,为改善患者的日常功能和福祉提供途径 .

口腔健康和卫生

该化合物刺激唾液分泌的能力对口腔健康和卫生有影响。 充足的唾液分泌对于维持口腔粘膜、预防龋齿和预防口腔感染至关重要。 西维美林亚砜可能对专注于口腔健康维护和疾病预防的研究至关重要 .

神经学研究

西维美林亚砜也用于神经学研究,以探索胆碱能系统在大脑功能中的作用。 它对认知和记忆的影响使其成为研究神经疾病相关的记忆力减退和其他认知障碍治疗方法的兴趣所在 .

实验治疗

最后,西维美林亚砜是实验治疗的一部分,它正在研究其更广泛的治疗潜力。 它对神经退行性疾病和外分泌功能障碍的影响使其成为开发一系列疾病新治疗方法的候选药物

作用机制

Target of Action

Cevimeline Sulfoxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from these glands .

Mode of Action

Cevimeline Sulfoxide is a cholinergic agonist . It binds to and activates the muscarinic M1 and M3 receptors . This interaction with its targets leads to an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the muscarinic M1 and M3 receptors by Cevimeline Sulfoxide leads to an increase in secretion from exocrine glands . This can increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

Cevimeline Sulfoxide is primarily metabolized in the liver. The isozymes CYP2D6 and CYP3A4 are responsible for the metabolism of Cevimeline Sulfoxide . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of Cevimeline .

Result of Action

The activation of the muscarinic M1 and M3 receptors by Cevimeline Sulfoxide leads to an increase in secretion from the secretory glands . This results in an increase in salivation, which can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .

安全和危害

未来方向

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models. Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although this drug has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, cevimeline might represent a breakthrough in the treatment of AD .

生化分析

Biochemical Properties

Cevimeline Sulfoxide, like its parent compound Cevimeline, acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . The activation of these receptors results in an increase in secretion from exocrine glands such as salivary and sweat glands .

Cellular Effects

Cevimeline Sulfoxide influences cell function by increasing the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts . This can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

Cevimeline Sulfoxide exerts its effects at the molecular level by binding to and activating muscarinic M1 and M3 receptors . This leads to increased glandular secretions and smooth muscle contractions .

Temporal Effects in Laboratory Settings

It is known that approximately 44.5% of Cevimeline is converted to cis and trans-sulfoxide .

Metabolic Pathways

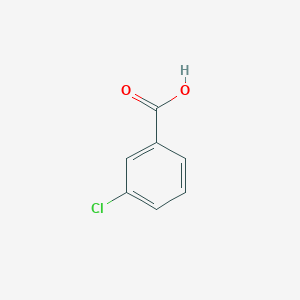

Cevimeline Sulfoxide is involved in metabolic pathways where Cevimeline is metabolized. Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of Cevimeline .

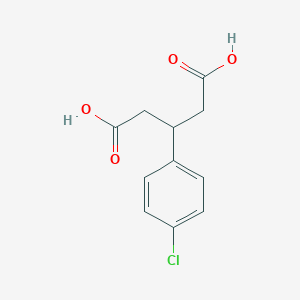

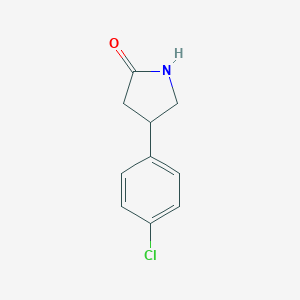

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cevimeline Sulfoxide involves the oxidation of Cevimeline with hydrogen peroxide in the presence of a catalyst.", "Starting Materials": ["Cevimeline", "Hydrogen peroxide", "Catalyst (e.g. molybdenum catalyst)"], "Reaction": ["Mix Cevimeline, hydrogen peroxide, and catalyst in a suitable solvent (e.g. water).", "Heat the mixture under reflux conditions for a suitable time (e.g. 24 hours).", "After completion of the reaction, cool the mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or chromatography to obtain the final product, Cevimeline Sulfoxide."] } | |

CAS 编号 |

124751-36-6 |

分子式 |

C10H17NO2S |

分子量 |

215.31 g/mol |

IUPAC 名称 |

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide |

InChI |

InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1 |

InChI 键 |

CFUGNFXJXCPICM-MYWFGVANSA-N |

手性 SMILES |

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O |

SMILES |

CC1OC2(CN3CCC2CC3)CS1=O |

规范 SMILES |

CC1OC2(CN3CCC2CC3)CS1=O |

外观 |

White to Off-White Solid |

熔点 |

100-103°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

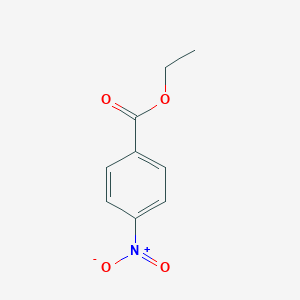

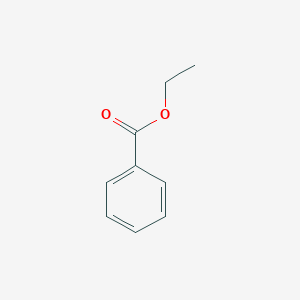

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。